molecular formula C12H12ClN3O2 B12906216 4-Chloro-2-(3-methoxyphenyl)-5-(methylamino)pyridazin-3(2H)-one CAS No. 84607-75-0

4-Chloro-2-(3-methoxyphenyl)-5-(methylamino)pyridazin-3(2H)-one

Cat. No.: B12906216
CAS No.: 84607-75-0
M. Wt: 265.69 g/mol
InChI Key: KVMBIYBQBFRPHT-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-methoxyphenyl)-5-(methylamino)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone class. This compound is characterized by its unique structure, which includes a chloro group, a methoxyphenyl group, and a methylamino group attached to a pyridazinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-methoxyphenyl)-5-(methylamino)pyridazin-3(2H)-one typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through nucleophilic aromatic substitution reactions, often using methoxy-substituted benzene derivatives.

    Incorporation of the Methylamino Group: The methylamino group can be introduced through reductive amination reactions, typically using methylamine and reducing agents like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-methoxyphenyl)-5-(methylamino)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-Chloro-2-(3-methoxyphenyl)-5-(methylamino)pyridazin-3(2H)-one has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-methoxyphenyl)-5-(methylamino)pyridazin-3(2H)-one depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their functions.

    Chemical Reactions: Acts as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new bonds.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(3-methoxyphenyl)pyridazin-3(2H)-one: Lacks the methylamino group.

    2-(3-Methoxyphenyl)-5-(methylamino)pyridazin-3(2H)-one: Lacks the chloro group.

    4-Chloro-5-(methylamino)pyridazin-3(2H)-one: Lacks the methoxyphenyl group.

Uniqueness

4-Chloro-2-(3-methoxyphenyl)-5-(methylamino)pyridazin-3(2H)-one is unique due to the presence of all three functional groups (chloro, methoxyphenyl, and methylamino) on the pyridazinone core, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

84607-75-0

Molecular Formula

C12H12ClN3O2

Molecular Weight

265.69 g/mol

IUPAC Name

4-chloro-2-(3-methoxyphenyl)-5-(methylamino)pyridazin-3-one

InChI

InChI=1S/C12H12ClN3O2/c1-14-10-7-15-16(12(17)11(10)13)8-4-3-5-9(6-8)18-2/h3-7,14H,1-2H3

InChI Key

KVMBIYBQBFRPHT-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=O)N(N=C1)C2=CC(=CC=C2)OC)Cl

Origin of Product

United States

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